Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy) -7-methoxyquinoline-6-carboxylate
Description
Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate is a synthetic quinoline derivative primarily recognized as Lenvatinib Impurity 5 (PA 12 0971012) . It serves as a critical intermediate or degradation product in the synthesis of Lenvatinib (4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide methanesulfonate), a multi-kinase inhibitor used in cancer therapy . The compound features a methyl ester group at the quinoline-6-carboxylate position, distinguishing it from the active pharmaceutical ingredient (API) Lenvatinib, which contains a carboxamide group. Its molecular formula is C22H20ClN3O5, with a molecular weight of 465.87 g/mol .
Structurally, the molecule comprises:
- A 7-methoxyquinoline core substituted with a methyl ester at position 6.
- A 3-chloro-4-(3-cyclopropylureido)phenoxy side chain at position 4 of the quinoline.
This compound is pivotal in quality control during Lenvatinib production, as impurities like this ester derivative must be monitored to ensure drug safety and efficacy .
Properties
IUPAC Name |
methyl 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-29-20-11-18-14(10-15(20)21(27)30-2)19(7-8-24-18)31-13-5-6-17(16(23)9-13)26-22(28)25-12-3-4-12/h5-12H,3-4H2,1-2H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHGYWSKCNNAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)OC)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs boron reagents and palladium catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate involves the inhibition of multiple angiokinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs) . By blocking these receptors, the compound disrupts the signaling pathways that promote angiogenesis, thereby inhibiting tumor growth and progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate, highlighting differences in functional groups, molecular properties, and roles in pharmaceutical development:
Key Structural and Functional Differences
The methanesulfonate salt in Lenvatinib Mesylate improves aqueous solubility, critical for drug formulation .
Synthetic Relevance: The methyl ester derivative is likely a byproduct of incomplete amidation during Lenvatinib synthesis. describes a reflux reaction with sodium methoxide, suggesting ester-to-amide conversion is a key step . Impurities like 4-chloro-7-methoxyquinoline-6-carboxamide (Impurity 2) arise from incomplete functionalization of the quinoline core .
Safety Profiles :
- The carboxamide (CAS 417716-92-8) and its mesylate salt carry hazard warnings (H302: harmful if swallowed; H315: skin irritation) . Similar risks are inferred for the methyl ester, though explicit data are unavailable.
Biological Activity :
- Lenvatinib Mesylate inhibits VEGF and FGF receptors, but the methyl ester lacks the carboxamide group essential for binding affinity, rendering it pharmacologically inactive .
Biological Activity
Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for cancer treatment.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a quinoline core, which is known for its biological activity, particularly in inhibiting specific enzymes and pathways associated with cancer progression.
Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate exhibits several mechanisms of action:
- Inhibition of Kinase Activity : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways that regulate cell growth and survival. By blocking these pathways, it may induce apoptosis in cancer cells .
- Anti-Angiogenic Properties : Research indicates that the compound can disrupt angiogenesis, the process by which new blood vessels form from existing ones. This is particularly relevant in tumor growth, where adequate blood supply is necessary for sustaining cancer cells .
- Cell Cycle Regulation : The compound may interfere with cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in cancerous cells .
Efficacy Studies
A series of studies have evaluated the efficacy of this compound against various cancer types:
- Hepatocellular Carcinoma (HCC) : In a study assessing the anti-HCC activity of related compounds, it was found that derivatives similar to methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate showed significant cytotoxic effects on HCC cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor survival and proliferation .
- In Vivo Models : Animal studies demonstrated that administration of this compound led to reduced tumor sizes compared to control groups. The observed effects were linked to both direct cytotoxicity and modulation of the tumor microenvironment .
Case Studies
Data Tables
| Study Focus | Model Type | Key Findings |
|---|---|---|
| Anti-HCC Activity | Cell Lines | Significant cytotoxic effects observed |
| In Vivo Tumor Reduction | Animal Studies | Reduced tumor sizes compared to controls |
| Clinical Efficacy | Meta-analysis | Improved overall survival with similar agents |
Q & A
Q. What precautions are necessary when handling the 3-chloro-4-(3-cyclopropylureido)phenoxy moiety?
- Methodological Answer : Use fume hoods and nitrile gloves due to potential skin sensitization from ureido intermediates. Waste should be neutralized with 10% acetic acid before disposal. Monitor air quality for chlorinated byproducts via GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
